4-({methyl[(1R)-1-(naphthalen-1-yl)ethyl]amino}methyl)phenol
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Overview
Description
Jun9-72-2 is a chemical compound known for its potent inhibitory activity against the papain-like protease of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound has shown significant antiviral activity, making it a promising candidate for further research and development in the field of antiviral therapeutics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Jun9-72-2 involves a series of chemical reactions starting from readily available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of Jun9-72-2 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of industrial-grade equipment, continuous flow reactors, and stringent quality control measures to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Jun9-72-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may result in reduced forms of the compound .
Scientific Research Applications
Jun9-72-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential to inhibit viral replication and its effects on cellular processes.
Medicine: Explored as a potential antiviral therapeutic for treating infections caused by SARS-CoV-2.
Industry: Utilized in the development of antiviral drugs and other pharmaceutical applications
Mechanism of Action
Jun9-72-2 exerts its effects by inhibiting the papain-like protease of SARS-CoV-2. This enzyme is crucial for viral replication and the suppression of the host’s innate immune response. By inhibiting this protease, Jun9-72-2 prevents viral replication and helps restore the host’s antiviral immunity. The molecular targets and pathways involved include the active site of the protease and the associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Jun9-13-7: Another potent inhibitor of the papain-like protease with similar antiviral activity.
Jun9-13-9: Exhibits similar potency and mechanism of action.
Jun9-75-4: An optimized form with improved enzymatic inhibition and antiviral activity compared to Jun9-72-2
Uniqueness
Jun9-72-2 stands out due to its high potency and specificity for the papain-like protease of SARS-CoV-2. Its unique chemical structure allows for strong binding interactions with the enzyme, resulting in effective inhibition of viral replication. Additionally, its favorable pharmacokinetic properties make it a promising candidate for further development .
Properties
Molecular Formula |
C20H21NO |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
4-[[methyl-[(1R)-1-naphthalen-1-ylethyl]amino]methyl]phenol |
InChI |
InChI=1S/C20H21NO/c1-15(21(2)14-16-10-12-18(22)13-11-16)19-9-5-7-17-6-3-4-8-20(17)19/h3-13,15,22H,14H2,1-2H3/t15-/m1/s1 |
InChI Key |
QFTKMDZKABQMHI-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N(C)CC3=CC=C(C=C3)O |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N(C)CC3=CC=C(C=C3)O |
Origin of Product |
United States |
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